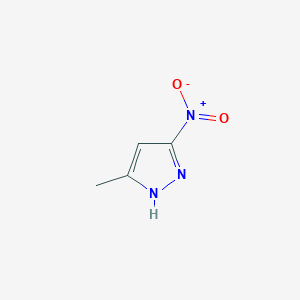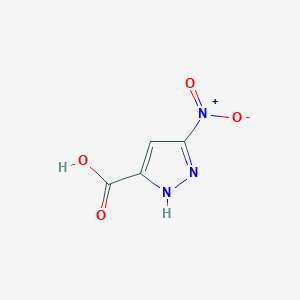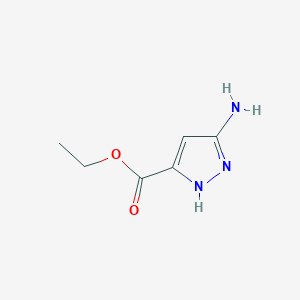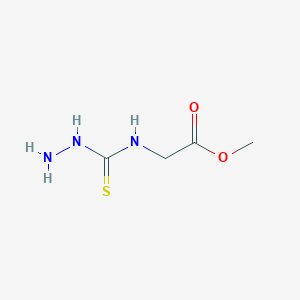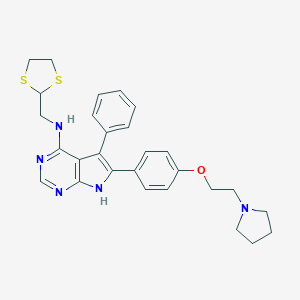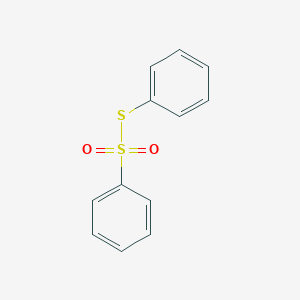
1-(2-Methylcyclopentyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylcyclopentyl)propan-2-one, also known as Methylcyclopentenone, is a ketone that belongs to the family of cycloalkanones. It is commonly used in the field of organic chemistry as a building block for the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one is not well understood. However, it is believed to act as an electrophile in various chemical reactions due to the presence of a carbonyl group. It is also believed to interact with various enzymes and receptors in the body, which may contribute to its biological activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one are not well documented. However, it is believed to have antimicrobial and antifungal properties due to its ability to inhibit the growth of various microorganisms. It is also believed to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one in lab experiments is its ease of synthesis. It can be synthesized using common laboratory techniques and reagents. Another advantage is its versatility, as it can be used as a building block for the synthesis of various compounds. However, one of the limitations of using 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one. One direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another direction is the investigation of its biological activity, which may lead to the discovery of new drugs and other bioactive compounds. Additionally, the use of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one in the development of new fragrances and flavors may also be an area of future research.
Synthesis Methods
The synthesis of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation reaction, where the ketone is synthesized by reacting 2-methylcyclopentanone with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of 2-methylcyclopentanone with propionic anhydride in the presence of a catalyst such as sulfuric acid.
Scientific Research Applications
1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one is widely used in scientific research for the synthesis of various compounds. It is commonly used as a building block for the synthesis of chiral molecules, which are important in the development of drugs and other bioactive compounds. It is also used in the synthesis of various fragrances and flavors.
properties
CAS RN |
158262-45-4 |
|---|---|
Product Name |
1-(2-Methylcyclopentyl)propan-2-one |
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-(2-methylcyclopentyl)propan-2-one |
InChI |
InChI=1S/C9H16O/c1-7-4-3-5-9(7)6-8(2)10/h7,9H,3-6H2,1-2H3 |
InChI Key |
NVAJJWROJHKSML-UHFFFAOYSA-N |
SMILES |
CC1CCCC1CC(=O)C |
Canonical SMILES |
CC1CCCC1CC(=O)C |
synonyms |
2-Propanone, 1-(2-methylcyclopentyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




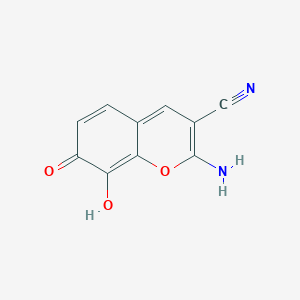
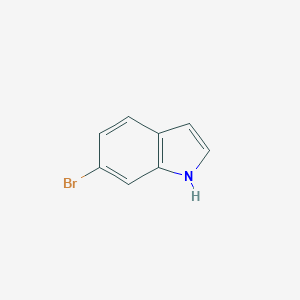
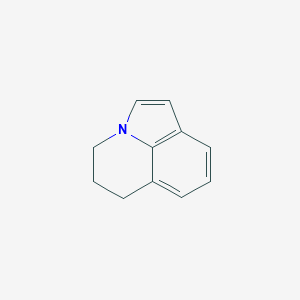
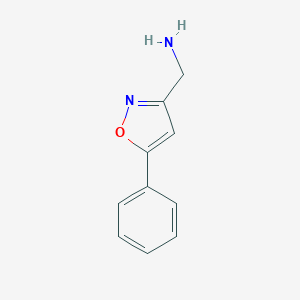

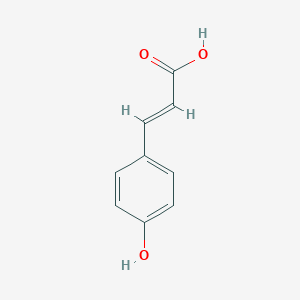
![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
